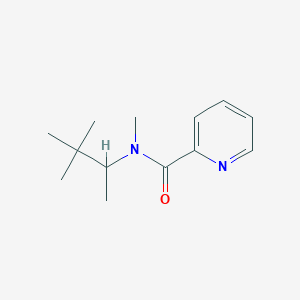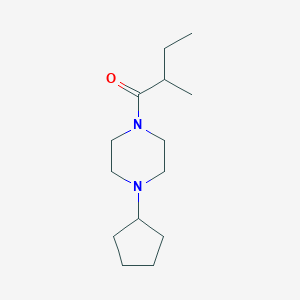
1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one, also known as 4-CPrC, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. 4-CPrC is a relatively new compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has a number of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, indicating its stimulant properties. It has also been shown to increase the release of dopamine and serotonin in the brain, which is consistent with its mechanism of action. Additionally, 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has been shown to have anxiogenic effects, meaning that it can increase anxiety levels in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one in lab experiments is its specificity for dopamine and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological processes. However, one limitation is that its effects are relatively short-lived, with a half-life of only a few hours. This can make it difficult to study long-term effects of the compound.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Its effects on dopamine and serotonin release make it a potentially useful tool for modulating these neurotransmitters in the brain. Additionally, further research could be done to investigate the long-term effects of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one on the brain and other physiological systems. This could help to determine its safety and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one involves several steps that require specialized equipment and expertise. The process typically involves the use of reagents such as cyclopentylmagnesium bromide and 2-methyl-2-butanol, which are reacted in the presence of a catalyst such as copper iodide. The resulting product is then purified using techniques such as column chromatography to obtain a pure sample of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has effects on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. This makes 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one a potentially useful tool for studying the mechanisms of these neurotransmitters and their role in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-3-12(2)14(17)16-10-8-15(9-11-16)13-6-4-5-7-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMCKMFNMYCSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

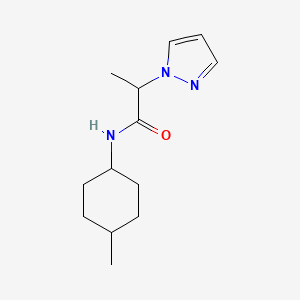

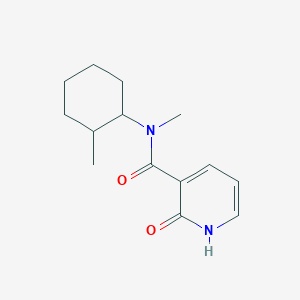
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
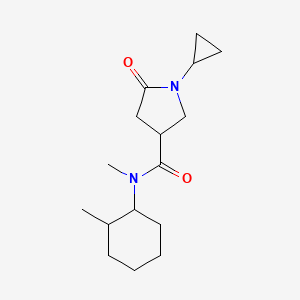
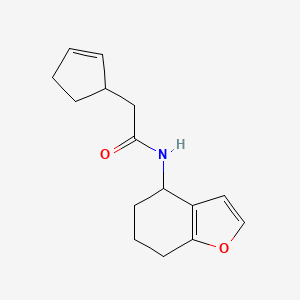

![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
